1-Bromo-3-iodopropane

Vue d'ensemble

Description

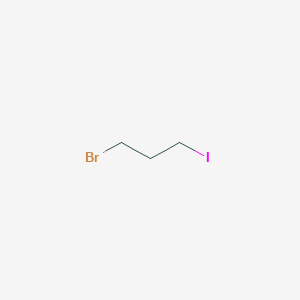

1-Bromo-3-iodopropane is an organic compound with the molecular formula C₃H₆BrI. It is a halogenated alkane, specifically a haloalkane, where a bromine atom and an iodine atom are attached to a three-carbon propane chain. This compound is used in various chemical reactions and has applications in organic synthesis and research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromo-3-iodopropane can be synthesized through the halogenation of propane derivatives. One common method involves the reaction of 1,3-dibromopropane with sodium iodide in acetone, which results in the substitution of one bromine atom with an iodine atom. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar halogenation reactions but on a larger scale. The process would include the use of large reactors, controlled temperatures, and efficient separation techniques to isolate the desired product with high purity.

Analyse Des Réactions Chimiques

Photodissociation Pathways at 222 nm

Irradiation of 1-bromo-3-iodopropane at 222 nm initiates two primary reaction channels :

| Reaction Channel | Products | Mechanism Description |

|---|---|---|

| C–Br Bond Fission | Br + C₃H₆I | Excitation of the n(Br)→σ*(C–Br) transition promotes dissociation along the C–Br bond. |

| C–I Bond Fission | I + C₃H₆Br | Intramolecular energy transfer to the n(I)→σ*(C–I) surface induces C–I bond cleavage. |

| IBr Elimination | C₃H₆ + IBr | Minor pathway involving simultaneous cleavage of C–Br and C–I bonds. |

Key Observations :

-

C–Br fission dominates with ~89% yield, while C–I fission contributes ~11%.

-

Energy transfer efficiency depends on molecular conformation and the distance between Br and I atoms.

Reaction Mechanisms and Energy Transfer

The photodissociation process involves nonadiabatic transitions between diabatic potential energy surfaces:

-

Initial Excitation :

-

222 nm light promotes an electron from the bromine lone pair (n(Br)) to the σ* antibonding orbital of the C–Br bond.

-

This creates a dissociative state along the C–Br coordinate.

-

-

Surface Intersection :

-

The dissociative C–Br surface intersects with a diabatic surface corresponding to n(I)→σ*(C–I).

-

Crossing between these surfaces enables energy transfer from the C–Br to C–I bond.

-

-

Product Formation :

-

C–Br fission : Direct dissociation yields Br atoms and C₃H₆I radicals.

-

C–I fission : Energy transfer leads to I atoms and C₃H₆Br radicals.

-

Critical Factor :

The off-diagonal coupling strength between diabatic states governs the extent of energy transfer. Longer carbon chains (e.g., propane vs. ethane derivatives) reduce coupling efficiency, favoring C–Br fission .

Product Branching Ratios and Energy Distribution

Experimental data from crossed laser-molecular beam studies :

| Parameter | C–Br Fission | C–I Fission |

|---|---|---|

| Product Ratio | ~89% | ~11% |

| Anisotropy (β) | 1.0 ± 0.2 | 0.0 ± 0.2 |

| Translational Energy | 11% of available | 15% of available |

Notes :

-

Anisotropy : C–Br fission shows a parallel transition moment alignment (β ≈ 1), while C–I fission is isotropic (β ≈ 0).

-

Energy Partitioning : Higher translational energy in C–I products suggests stronger repulsion in the exit channel.

Comparative Reactivity with Related Compounds

The reactivity of this compound contrasts sharply with smaller halogenated alkanes :

| Compound | C–Br:C–I Fission Ratio | Distance Between Halogens |

|---|---|---|

| This compound | 8:1 | ~3.8 Å (anti–anti conformer) |

| 1,2-C₂F₄BrI | 1:1 | ~2.1 Å |

| CH₂BrI | >99:1 | Same carbon atom |

Structural Insight :

Increased separation between Br and I atoms in propane derivatives reduces electronic coupling, suppressing C–I fission compared to ethane analogs.

Minor Pathway: IBr Elimination

A secondary reaction channel produces IBr and C₃H₆ through concerted bond cleavage:

-

Mechanism : Simultaneous rupture of C–Br and C–I bonds with IBr formation.

Experimental Validation

Key findings from time-of-flight (TOF) mass spectrometry and angular distribution measurements :

-

C–Br Fission : TOF spectra align with a single translational energy distribution.

-

C–I Fission : Bimodal energy distribution suggests contributions from both direct dissociation and energy transfer.

Applications De Recherche Scientifique

1-Bromo-3-iodopropane is utilized in various scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.

Biological Studies: It is employed in biochemical research to study enzyme mechanisms and protein interactions.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-Bromo-3-iodopropane in chemical reactions involves the formation of reactive intermediates. In nucleophilic substitution reactions, the compound undergoes a bimolecular nucleophilic substitution (SN2) mechanism where the nucleophile attacks the carbon atom bonded to the halogen, leading to the displacement of the halogen atom. In elimination reactions, the compound undergoes a bimolecular elimination (E2) mechanism where a base abstracts a proton from the β-carbon, resulting in the formation of a double bond and the elimination of the halogen atom.

Comparaison Avec Des Composés Similaires

1-Bromo-2-iodoethane: Similar in structure but with a two-carbon chain.

1-Chloro-3-iodopropane: Similar in structure but with a chlorine atom instead of a bromine atom.

1-Bromo-3-chloropropane: Similar in structure but with a chlorine atom instead of an iodine atom.

Uniqueness: 1-Bromo-3-iodopropane is unique due to the presence of both bromine and iodine atoms on a three-carbon chain, which provides distinct reactivity and selectivity in chemical reactions. The combination of these halogens allows for versatile synthetic applications and the formation of diverse products.

Activité Biologique

1-Bromo-3-iodopropane (C3H6BrI) is an organobromine compound that has garnered attention due to its potential biological activities and implications for human health. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound is a colorless to pale yellow liquid with a molecular weight of 201.89 g/mol. Its structure features both bromine and iodine substituents on a propyl chain, which influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound encompasses various aspects including toxicity, immunotoxicity, and potential carcinogenic effects.

Toxicity and Safety

This compound has been classified as potentially hazardous due to its effects on human health. The compound exhibits significant toxicity, particularly in high concentrations. In laboratory studies, exposure to this compound has led to adverse effects on the immune system and reproductive health in animal models.

Immunotoxicity Studies

Research indicates that exposure to this compound can suppress immune function. A study involving whole-body inhalation exposure in rodents demonstrated significant decreases in antibody responses, specifically the IgM response to sheep red blood cells (SRBC). The findings are summarized in the following table:

| Study | Exposure Concentration (ppm) | Observed Effect |

|---|---|---|

| Rodent Study 1 | 125 - 500 | Decreased spleen IgM response |

| Rodent Study 2 | 1000 | Reduced total spleen cells and T-cells |

In these studies, significant decreases in spleen cellularity were observed after prolonged exposure, indicating a dose-responsive relationship between exposure levels and immunosuppression .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Reactive Metabolites : The compound may form reactive metabolites that interact with cellular macromolecules, leading to cellular damage.

- Immune System Modulation : The suppression of immune responses could be linked to alterations in cytokine production or direct cytotoxic effects on immune cells.

Propriétés

IUPAC Name |

1-bromo-3-iodopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrI/c4-2-1-3-5/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCHTIHSVATQQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90498952 | |

| Record name | 1-Bromo-3-iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90498952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22306-36-1 | |

| Record name | 1-Bromo-3-iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90498952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-3-iodopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens when 1-bromo-3-iodopropane is electrochemically reduced?

A: When this compound undergoes electrochemical reduction at a carbon cathode in dimethylformamide, it primarily forms cyclopropane. This reaction involves a two-electron reduction mechanism, leading to the cleavage of a carbon-halogen bond. [] While cyclopropane is the major product, small amounts of propylene and trace amounts of propane are also detected. []

Q2: How does the photodissociation of this compound at 222 nm proceed?

A: Irradiating this compound with 222 nm light initiates an n(Br)→σ(C–Br) transition. This excitation promotes the molecule to a diabatic excited state potential energy surface, leading to the dissociation of the carbon-bromine bond. [] Interestingly, this surface intersects with another diabatic surface characterized by n(I)→σ(C–I) at extended C-Br distances. This intersection facilitates intramolecular energy transfer from the C-Br to the C-I bond, potentially leading to C-I bond fission. [] The extent of this energy transfer, and consequently, the C-I bond fission, depends on the strength of the off-diagonal potential coupling between the two diabatic states. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.